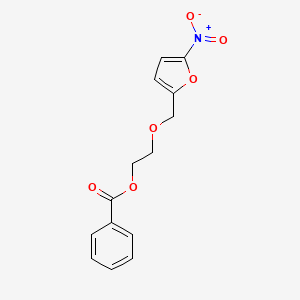![molecular formula C18H22N2O4 B12892454 2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-69-8](/img/structure/B12892454.png)
2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups and an isoxazole ring. It has been studied for its potential biological activities and its role in inhibiting chitin synthesis .
Méthodes De Préparation
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide typically involves several steps. One common method includes the reaction of benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid to form methyl benzoate. This intermediate is then reacted with appropriate reagents to introduce the isoxazole ring and the cyclopentyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,6-Dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to enzymes involved in the synthesis of chitin, thereby preventing the formation of this essential component in the exoskeleton of insects . This disruption leads to the inhibition of insect growth and development.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:
Diflubenzuron: A well-known insecticide that also inhibits chitin synthesis.
Triflumuron: Another insecticide with a similar mode of action.
Perfluron: A compound with structural similarities and similar biological activities.
The uniqueness of 2,6-dimethoxy-N-(3-(1-methylcyclopentyl)isoxazol-5-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82558-69-8 |
|---|---|
Formule moléculaire |
C18H22N2O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-18(9-4-5-10-18)14-11-15(24-20-14)19-17(21)16-12(22-2)7-6-8-13(16)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,19,21) |
Clé InChI |
PVVDQHNENYPAOS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


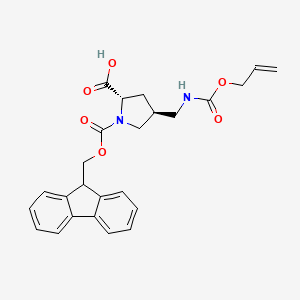

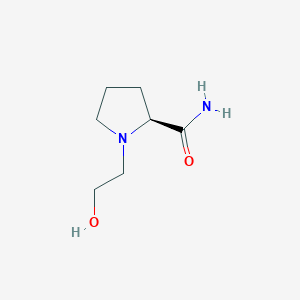
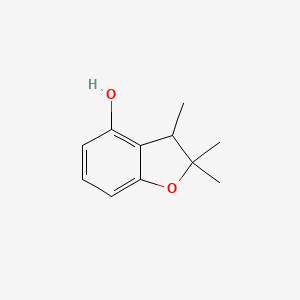
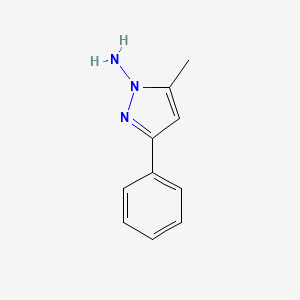
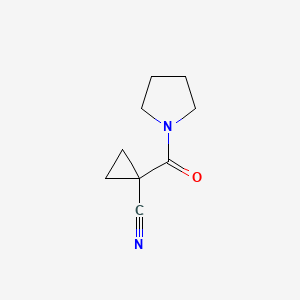
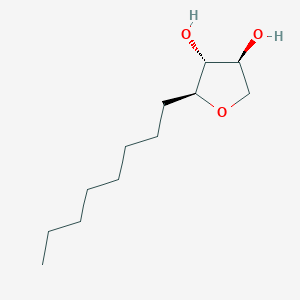


![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
